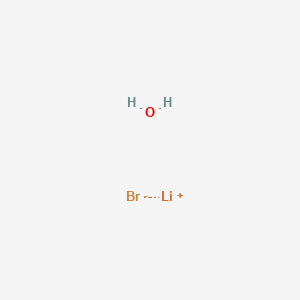

Lithium bromid Hydrat

Übersicht

Beschreibung

Lithium bromide hydrate is a chemical compound composed of lithium, bromine, and water. It is known for its hygroscopic nature, meaning it readily absorbs moisture from the environment. This property makes it useful in various industrial applications, particularly in air conditioning systems as a desiccant. The compound is also utilized in organic synthesis and has several scientific research applications.

Wissenschaftliche Forschungsanwendungen

Lithium bromide hydrate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in oxidation and hydroformylation catalysts. It is also employed for deprotonation and dehydration of organic compounds.

Biology: Lithium bromide hydrate is used in the purification of steroids and prostaglandins.

Medicine: Historically, lithium bromide was used as a sedative, although it has largely been replaced by more modern medications.

Industry: It is used in absorption refrigeration systems and as a desiccant in air conditioning systems.

Wirkmechanismus

Target of Action

The primary target of lithium bromide hydrate, like other lithium salts, is the lithium ion (Li+) . The lithium ion, due to its smaller diameter, can easily displace other ions such as K+, Na+, and even Ca+2, despite its greater charge . This allows it to occupy the sites of several critical neuronal enzymes and neurotransmitter receptors .

Mode of Action

Lithium bromide hydrate’s mode of action is primarily through the lithium ion. The lithium ion has been shown to change the inward and outward currents of glutamate receptors (especially GluR3), without a shift in reversal potential . It exerts a dual effect on glutamate receptors, acting to keep the amount of glutamate active between cells at a stable, healthy level .

Biochemical Pathways

The lithium ion affects several biochemical pathways. It is known to inhibit enzymes such as glycogen synthase kinase 3 and inositol phosphatases . It also modulates glutamate receptors . These actions can lead to a number of downstream effects, impacting various biochemical pathways.

Result of Action

The result of lithium bromide hydrate’s action is primarily seen in its mood-stabilizing effects. It is used in the treatment of bipolar disorder, as it can counteract both mania and depression . It can also be used to augment other antidepressant drugs .

Action Environment

The action of lithium bromide hydrate can be influenced by various environmental factors. For instance, the concentration of lithium bromide in solution can significantly increase with improving heat source temperature . .

Biochemische Analyse

Biochemical Properties

The biochemical properties of lithium bromide hydrate are not fully understood. It is known that lithium bromide hydrate can interact with various biomolecules. For instance, it has been used as a non-derivatizing cellulose dissolution solvent to prepare regenerated cellulose films . This suggests that lithium bromide hydrate may interact with cellulose, a type of polysaccharide, and potentially other biomolecules.

Cellular Effects

It has been used in the preparation of regenerated cellulose films, suggesting that it may have effects on cellular processes related to cellulose metabolism

Molecular Mechanism

It is known that lithium bromide hydrate can interact with cellulose, suggesting that it may exert its effects at the molecular level through interactions with this biomolecule

Temporal Effects in Laboratory Settings

It has been used in the preparation of regenerated cellulose films, suggesting that it may have effects over time on the properties of these films

Metabolic Pathways

It is known that lithium can modulate NAD(P)H metabolism through GSK-3β inhibition

Transport and Distribution

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Lithium bromide hydrate can be synthesized through the reaction of lithium carbonate with hydrobromic acid. The reaction proceeds as follows:

Li2CO3+2HBr→2LiBr+H2O+CO2

Alternatively, lithium hydroxide can react with bromine to form lithium bromide:

LiOH+HBr→LiBr+H2O

Industrial Production Methods: In industrial settings, lithium bromide hydrate is often produced by dissolving lithium bromide in water, followed by crystallization to obtain the hydrate form. The concentration of lithium bromide and the temperature of the solution are carefully controlled to achieve the desired hydrate.

Types of Reactions:

- Lithium bromide can undergo oxidation reactions where bromine is replaced by another halogen, such as chlorine:

Oxidation and Reduction: Cl2+2LiBr→Br2+2LiCl

Lithium bromide reacts with silver nitrate to form lithium nitrate and silver bromide:Substitution: LiBr+AgNO3→LiNO3+AgBr

Common Reagents and Conditions:

Oxidation: Chlorine gas is commonly used as an oxidizing agent.

Substitution: Silver nitrate is used in substitution reactions to form silver bromide.

Major Products:

Oxidation: Bromine and lithium chloride.

Substitution: Lithium nitrate and silver bromide.

Vergleich Mit ähnlichen Verbindungen

- Lithium chloride

- Lithium iodide

- Sodium bromide

- Potassium bromide

Comparison:

- Lithium chloride and lithium iodide: Like lithium bromide, these compounds are also hygroscopic and used in similar applications. lithium bromide is more commonly used in absorption refrigeration systems due to its higher solubility in water.

- Sodium bromide and potassium bromide: These compounds share similar chemical properties with lithium bromide but are used less frequently in industrial applications due to their lower hygroscopicity.

Lithium bromide hydrate stands out due to its unique combination of hygroscopic properties and reactivity, making it a valuable compound in various scientific and industrial applications.

Biologische Aktivität

Lithium bromide hydrate (LiBr·nH₂O) is a compound that has garnered attention for its various biological activities, particularly in therapeutic and industrial applications. This article explores the biological activity of lithium bromide hydrate, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.

Overview of Lithium Bromide Hydrate

Lithium bromide is a salt commonly used in various fields, including medicine and chemistry. It exists in several hydrated forms, with the most common being the monohydrate (LiBr·H₂O) and higher hydrates like LiBr·2H₂O and LiBr·3H₂O. The biological activity of lithium salts, particularly lithium carbonate, has been well-documented in the treatment of bipolar disorder. However, the specific biological effects of lithium bromide hydrate are less understood and require further exploration.

Mechanisms of Biological Activity

Lithium compounds are known to influence several biological pathways:

- Neurotransmitter Modulation : Lithium affects neurotransmitter systems, particularly serotonin and norepinephrine, which are crucial in mood regulation. This modulation may contribute to its antidepressant effects.

- Inhibition of Inositol Monophosphatase : Lithium inhibits inositol monophosphatase, leading to altered phosphoinositide signaling pathways that may impact neuronal health and function.

- Neuroprotective Effects : Some studies suggest that lithium can promote neuroprotection through mechanisms like enhancing brain-derived neurotrophic factor (BDNF) levels, which supports neuronal survival and growth.

Case Studies and Experimental Data

-

Therapeutic Use in Bipolar Disorder :

- Lithium salts have been extensively studied for their efficacy in treating bipolar disorder. A meta-analysis indicated that lithium carbonate has a significant effect on reducing manic episodes, with some studies suggesting that lithium bromide may exhibit similar properties due to its structural similarities to lithium carbonate .

- Hydroboration Reactions :

-

Carbon Sphere Production :

- Research by Wang et al. explored the use of lithium bromide hydrate as a reaction medium for hydrothermal carbonization (HTC) of pine wood sawdust. The study found that LiBr hydrate significantly influenced the formation of carbon spheres, indicating its potential applications in materials science .

Data Tables

Eigenschaften

IUPAC Name |

lithium;bromide;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/BrH.Li.H2O/h1H;;1H2/q;+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPLONMMJNGTUAI-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].O.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BrH2LiO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40635739 | |

| Record name | Lithium bromide--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40635739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85017-82-9, 13453-70-8 | |

| Record name | Lithium bromide (LiBr), hydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85017-82-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lithium bromide--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40635739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lithium bromide hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does lithium bromide hydrate act as a solvent for cellulose, and what makes it suitable for TEMPO-mediated oxidation?

A1: Lithium bromide hydrate, particularly LiBr·3.5H2O, effectively dissolves cellulose, a crucial step for its homogeneous oxidation. [] This dissolution creates a suitable environment for the TEMPO (2, 2, 6, 6-tetramethylpiperidine-1-oxyl)/NaClO/NaClO2 system to function effectively. Importantly, LBH provides an optimal pH of 5.6, preventing cellulose chains from precipitating during the oxidation process. [] This homogeneity allows for a high degree of oxidation and a more uniform distribution of carboxyl groups on the cellulose chains, leading to modified cellulose products with tailored properties. []

Q2: Beyond cellulose, can lithium bromide hydrate be used to process other biomass components?

A2: Yes, acidic lithium bromide hydrate (ALBH) demonstrates efficacy in transforming lignocellulosic biomass into valuable materials. For example, at a mild temperature of 140°C, ALBH facilitates the hydrothermal carbonization of corn stover, yielding carbon nanospheres with desirable morphology and functionality. [] Furthermore, research indicates that in a biphasic system with an organic solvent, molten LiBr·3H2O can effectively convert biomass components. Hemicellulose and cellulose undergo hydrolysis, dehydration, and bromination to produce furfural and bromomethylfurfural, respectively. [] Simultaneously, lignin undergoes depolymerization through β-aryl ether linkage cleavage. [] This method highlights the potential of LBH for multi-component biomass valorization.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.